

Independent Laboratory Characterization of 2-Cyclohexyl-2-Phenylacetonitrile: A Comparative Guide

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Compound of Interest

Compound Name: 2-cyclohexyl-2-phenylacetonitrile

Cat. No.: B1581737

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and spectroscopic properties of **2-cyclohexyl-2-phenylacetonitrile**, alongside structurally similar alternatives. The data presented is a summary of findings from various independent sources, intended to aid researchers in compound identification, purity assessment, and selection for drug development and scientific applications.

Executive Summary

2-Cyclohexyl-2-phenylacetonitrile is a nitrile compound with a molecular weight of approximately 199.29 g/mol ^[1]. Its characterization through various analytical techniques is crucial for its application in research and development. This guide compares its properties with two key alternatives: its structural isomer, 2-cyclohexylidene-2-phenylacetonitrile, and a related compound with a different cycloalkyl group, 2-cyclopentyl-2-phenylacetonitrile. The comparative data highlights the subtle yet significant differences in their physical and spectroscopic profiles, which are essential for unambiguous identification and quality control.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-cyclohexyl-2-phenylacetonitrile** and its selected alternatives, as reported by various laboratories.

Property	2-Cyclohexyl-2-phenylacetonitrile	2-Cyclohexylidene-2-phenylacetonitrile	2-Cyclopentyl-2-phenylacetonitrile
CAS Number	3893-23-0[1]	10461-98-0	3753-59-1
Molecular Formula	C14H17N[1]	C14H15N	C13H15N
Molecular Weight	199.29 g/mol [1]	197.28 g/mol	185.27 g/mol
Melting Point	49-55 °C[2]	Not available	Not available
Boiling Point	137-140 °C (at 3 mmHg)[2]	Not available	Not available
Purity (Typical)	≥95%	≥95%	≥95%

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of chemical compounds. Below is a comparative summary of the expected spectroscopic features for **2-cyclohexyl-2-phenylacetonitrile** and its alternatives.

Spectroscopic Technique	2-Cyclohexyl-2-phenylacetonitrile	2-Cyclohexylidene-2-phenylacetonitrile	2-Cyclopentyl-2-phenylacetonitrile
^1H NMR (CDCl_3)	Phenyl protons (multiplet, ~7.2-7.5 ppm), Methine proton (doublet, ~3.7 ppm), Cyclohexyl protons (multiplets, ~1.0-2.2 ppm)	Phenyl protons (multiplet, ~7.2-7.5 ppm), Cyclohexylidene protons (multiplets, ~2.2-2.9 ppm)	Phenyl protons (multiplet, ~7.2-7.5 ppm), Methine proton (doublet, ~3.8 ppm), Cyclopentyl protons (multiplets, ~1.2-2.3 ppm)
^{13}C NMR (CDCl_3)	Nitrile carbon (~120 ppm), Phenyl carbons (~127-138 ppm), Methine carbon (~45 ppm), Cyclohexyl carbons (~25-35 ppm)	Nitrile carbon (~118 ppm), Phenyl carbons (~127-138 ppm), Cyclohexylidene carbons (~26-36 ppm, ~115 ppm, ~150 ppm)	Nitrile carbon (~121 ppm), Phenyl carbons (~127-138 ppm), Methine carbon (~46 ppm), Cyclopentyl carbons (~25-34 ppm)
FT-IR (KBr , cm^{-1})	~2240 ($\text{C}\equiv\text{N}$ stretch), ~3030 (aromatic C-H stretch), ~2850-2930 (aliphatic C-H stretch), ~1600, 1495 (aromatic C=C stretch)	~2225 ($\text{C}\equiv\text{N}$ stretch), ~3030 (aromatic C-H stretch), ~2850-2930 (aliphatic C-H stretch), ~1640 ($\text{C}=\text{C}$ stretch), ~1600, 1490 (aromatic C=C stretch)	~2240 ($\text{C}\equiv\text{N}$ stretch), ~3030 (aromatic C-H stretch), ~2860-2950 (aliphatic C-H stretch), ~1600, 1495 (aromatic C=C stretch)
Mass Spec. (EI)	Molecular ion peak (m/z) at 199. Key fragments from loss of cyclohexyl and phenyl groups.	Molecular ion peak (m/z) at 197. Fragmentation pattern differs due to the double bond.	Molecular ion peak (m/z) at 185. Key fragments from loss of cyclopentyl and phenyl groups.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the characterization of **2-cyclohexyl-2-phenylacetonitrile** and

related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: 400 MHz NMR Spectrometer
- Solvent: Deuterated chloroform (CDCl_3)
- Standard: Tetramethylsilane (TMS) as an internal standard.
- Procedure: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of CDCl_3 . The solution is transferred to an NMR tube. ^1H NMR and ^{13}C NMR spectra are acquired at room temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrument: FT-IR Spectrometer
- Sample Preparation: Potassium Bromide (KBr) pellet method.
- Procedure: A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet. The spectrum is recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Column: A non-polar capillary column (e.g., DB-5ms).
- Procedure: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The oven temperature is programmed to increase gradually to separate the components. The mass spectrum of the eluted compound is recorded.

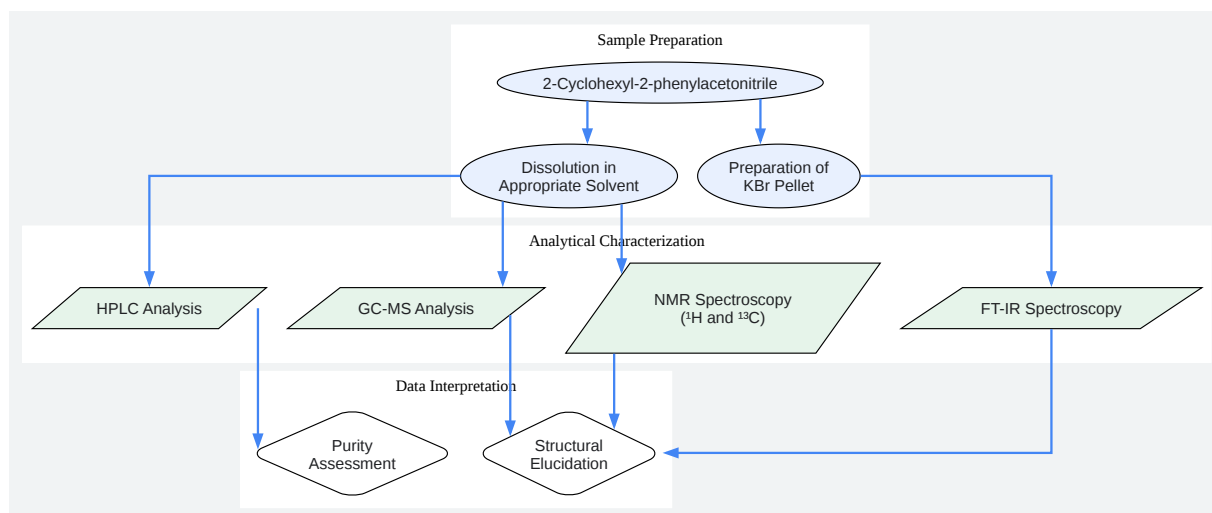
High-Performance Liquid Chromatography (HPLC)

- Instrument: HPLC system with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 220 nm.
- Procedure: A standard solution of the compound is prepared in the mobile phase. A 20 μ L aliquot is injected into the HPLC system to determine the retention time and purity.

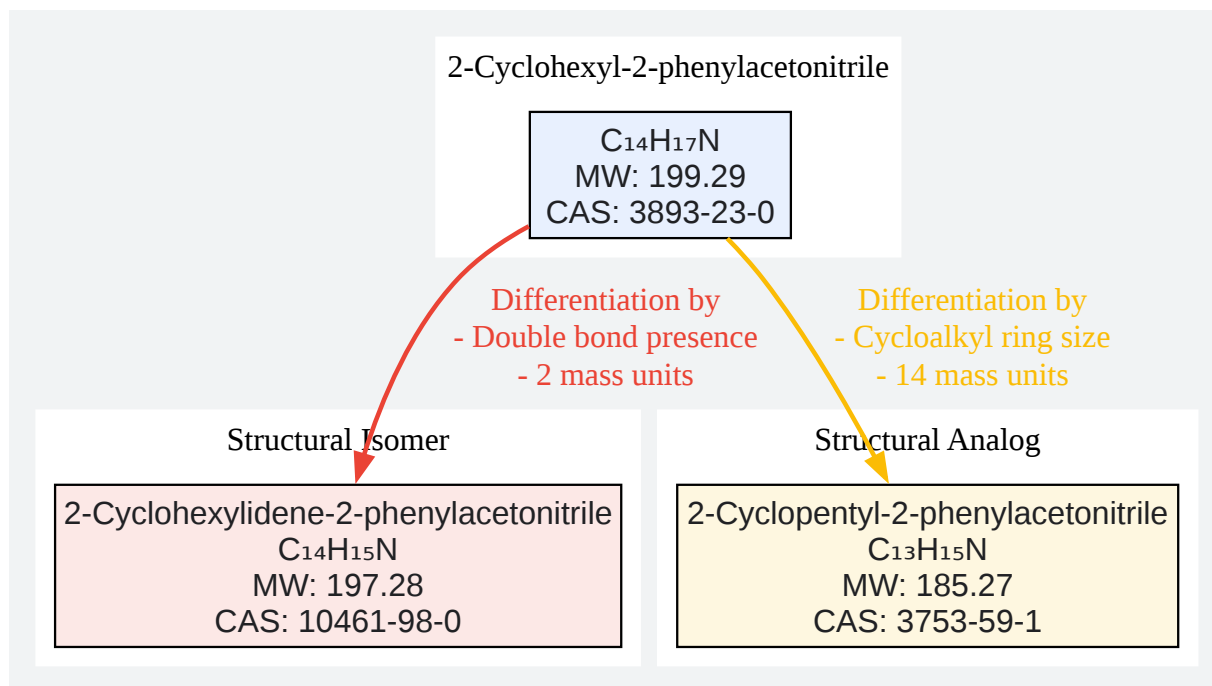
Visualized Experimental Workflow and Compound Comparison

To further clarify the analytical process and the relationship between the compared compounds, the following diagrams are provided.



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Caption: Experimental workflow for the characterization of **2-cyclohexyl-2-phenylacetonitrile**.



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Caption: Logical relationship and key differentiators of the compared compounds.

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References

- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
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